(2S)-Benzyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate
Description
(2S)-Benzyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate is a chiral organophosphorus compound characterized by:
- A benzyl ester group at the 2S position of the propanoate backbone.
- A chloro(phenoxy)phosphoryl moiety linked to the amino group.
- Molecular formula: Presumed to be C₁₆H₁₅ClNO₅P (inferred from structural analogs in ).
This compound is likely used as an intermediate in pharmaceutical synthesis or as a prodrug due to its phosphorylated amino acid structure.
Properties
IUPAC Name |
benzyl (2S)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClNO4P/c1-13(16(19)21-12-14-8-4-2-5-9-14)18-23(17,20)22-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,18,20)/t13-,23?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZOBLLGZPZKKD-AVEISGIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClNO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-Benzyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate, with CAS number 183370-70-9, is a phosphoramidate compound that has garnered attention for its potential biological activities. This compound's structure includes a benzyl group, a chloro(phenoxy)phosphoryl moiety, and an amino acid derivative, which may contribute to various pharmacological effects.
The biological activity of this compound is largely attributed to its ability to act as a prodrug. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion to become active drugs. The presence of the phosphoryl group suggests potential interactions with enzymes involved in phosphorylation processes, which are crucial in signal transduction and metabolic pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties. Phosphoramidates have been shown to inhibit bacterial growth, particularly against Gram-positive bacteria .
- Anticancer Potential : Some phosphoramidate derivatives have been evaluated for their anticancer activity. For instance, modifications in the structure can lead to enhanced cytotoxicity against cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest .
- Enzyme Inhibition : The compound's ability to interact with specific enzymes could lead to inhibition of pathways critical for pathogen survival or cancer cell proliferation. This aspect is under investigation in various studies focusing on enzyme kinetics and inhibition assays .
Antimicrobial Studies
A study published in ResearchGate highlights the synthesis of various phosphoramidates and their evaluation against bacterial strains. This compound was included in a broader category of compounds showing significant minimum inhibitory concentrations (MICs), indicating its potential as an antimicrobial agent .
Anticancer Research
In another study focusing on anticancer activities, researchers synthesized several derivatives of phosphoramidates. These compounds were tested against various cancer cell lines, revealing that certain structural modifications could significantly enhance their cytotoxic effects . The findings suggest that this compound may be a candidate for further development in cancer therapeutics.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 183370-70-9 |
| Molecular Formula | CHClNOP |
| Molecular Weight | 353.74 g/mol |
| Purity | ~95% |
Scientific Research Applications
Prodrug Development
One of the primary applications of (2S)-Benzyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate is in the development of prodrugs for enhancing the bioavailability of therapeutic agents. Prodrugs are chemically modified drugs that become active only after metabolic conversion within the body.
For example, this compound has been utilized in synthesizing phosphoramidates that enhance the potency of nucleoside analogs used in antiviral therapies. In a study, it was shown that the compound can be transformed into prodrugs that exhibit improved pharmacokinetic profiles, thereby increasing their efficacy against viral infections such as HIV and hepatitis B .
Anticancer Applications
The compound has also been investigated for its potential in anticancer therapies. Research indicates that derivatives of this compound can be designed to target specific cancer cell types, potentially reducing side effects associated with traditional chemotherapy .
Enzyme Inhibition Studies
This compound has been employed in biochemical studies to investigate enzyme inhibition mechanisms. Its ability to modify enzyme activity makes it a valuable tool for understanding enzyme kinetics and pathways involved in drug metabolism and resistance mechanisms .
Synthesis of Phosphoramidates
The compound serves as a precursor for synthesizing various phosphoramidates, which are crucial in developing antiviral agents and other therapeutic compounds. The synthesis involves reacting this compound with nucleosides or amino acids under controlled conditions to yield effective therapeutic agents .
Case Studies and Research Findings
Comparison with Similar Compounds
Phosphorylated Amino Acid Esters
These compounds share the phosphoryl-amino-propanoate core but differ in ester groups and substituents, influencing their reactivity and applications.
Key Differences :
- Ester Group Stability : Benzyl esters (target compound) typically exhibit greater hydrolytic stability compared to isopropyl esters, which may degrade faster under acidic conditions.
- Synthesis Cost : The isopropyl analog () is priced at ¥9,415/g, suggesting that the benzyl variant may also be costly due to similar synthetic complexity.
Benzoate Esters ()
Simple benzoate esters lack the phosphoryl-amino group but share ester functionalities, affecting lipophilicity and industrial use.
Comparison Insights :
- Lipophilicity : The benzyl group in the target compound likely enhances membrane permeability compared to methyl or isopropyl benzoates, making it more suitable for drug delivery.
- Industrial Use : Simple benzoates (e.g., methyl benzoate) are widely used as solvents or fragrances, whereas phosphorylated variants like the target compound are niche intermediates.
Research Findings and Implications
- Synthetic Challenges: The chloro(phenoxy)phosphoryl group in the target compound necessitates anhydrous conditions for synthesis, akin to its isopropyl analog.
- Regulatory Status : Benzoate derivatives () are generally recognized as safe (GRAS) for cosmetics, but phosphorylated compounds may require stricter toxicity evaluations.
- Patent Trends : The complex isopropyl derivative () highlights the pharmaceutical industry’s interest in phosphorylated nucleosides for antiviral therapies.
Q & A
Q. What are the common synthetic routes for (2S)-Benzyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling a phosphoryl chloride intermediate with a chiral amino acid derivative. For example, a method analogous to the coupling of (S)-2-((tert-butoxycarbonyl)amino)propanoic acid with activated phosphoryl reagents (e.g., using DCC/DMAP in dichloromethane) can be adapted . Key optimization parameters include:
- Solvent selection : Tetrahydrofuran (THF) or dichloromethane for improved reagent solubility.
- Temperature control : Reactions often proceed at room temperature to avoid racemization.
- Catalyst use : DMAP accelerates coupling efficiency by activating the phosphoryl chloride group .
- Workup : Acidic or neutral aqueous extraction (pH ~6–7) minimizes decomposition of sensitive intermediates .
Q. Which analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns) is critical for assessing purity (>95% as reported in some syntheses) .
- Chiral Analysis : Chiral stationary-phase HPLC or polarimetry confirms the (2S) configuration, ensuring no racemization during synthesis .
- NMR Spectroscopy : P NMR identifies phosphoryl group integrity, while H/C NMR verifies benzyl ester and amino proton environments .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the stereochemical configuration at the 2-position influence the compound’s reactivity and biological activity?
The (2S) configuration is critical for:
- Enantioselective Reactivity : The stereochemistry affects nucleophilic attack on the phosphoryl chloride group, as seen in analogs where (S)-configured substrates show higher coupling efficiency .
- Biological Target Interactions : In studies of related prodrugs, the (S)-enantiomer exhibits improved binding to enzymes like phosphatases, enhancing hydrolysis rates and drug release . Computational docking studies (e.g., QSPR models) can predict stereochemical impacts on target engagement .
Q. What strategies can resolve contradictions in reported synthetic yields when varying protecting groups or phosphorus reagents?
Discrepancies often arise from:
- Phosphoryl Chloride Stability : Moisture-sensitive reagents require strict anhydrous conditions; yields drop significantly if trace water is present .
- Protecting Group Compatibility : For example, tert-butoxycarbonyl (Boc) groups may hydrolyze under acidic conditions, while benzyl esters are stable. Switching to acid-labile protecting groups (e.g., Fmoc) can improve compatibility with specific reagents .
- Reagent Purity : Impure phosphoryl chloride intermediates (e.g., containing residual phenols) reduce coupling efficiency. Pre-purification via silica gel chromatography is recommended .
Q. How can hydrolysis pathways of the benzyl ester and phosphoryl chloride groups be systematically studied to inform prodrug design?
- Kinetic Studies : Monitor hydrolysis rates in buffer solutions at physiological pH (7.4) using HPLC to quantify degradation products .
- Enzymatic Activation : Incubate with esterases or phosphatases (e.g., alkaline phosphatase) to simulate in vivo prodrug activation .
- Isotopic Labeling : Use O-labeled water in hydrolysis experiments to track oxygen incorporation into the phosphate group, elucidating cleavage mechanisms .
Q. What mechanistic insights explain the electronic effects of substituting phenoxy with electron-withdrawing groups in the phosphoryl moiety?
Substituting phenoxy (e.g., with perfluorophenoxy) alters the electrophilicity of the phosphorus center:
- Electron-Withdrawing Groups : Increase the electrophilicity of phosphorus, accelerating nucleophilic attack (e.g., by amines or water) but potentially reducing stability .
- Computational Modeling : Density Functional Theory (DFT) calculations reveal that electron-deficient aryloxy groups lower the LUMO energy of the phosphoryl intermediate, facilitating reaction with nucleophiles .
- Experimental Validation : Compare reaction rates of phenoxy vs. perfluorophenoxy analogs in coupling reactions to quantify electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
